1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride involved X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy techniques . Another compound, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, was synthesized using piperonal and characterized by NMR, elemental analysis, UV–Vis spectroscopy, and single-crystal X-ray crystallography . Additionally, the synthesis of 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol was achieved through the selective reduction in keto ozonide with LiAlH4 .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using various analytical techniques. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was found to crystallize in the triclinic system . The geometry of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was optimized by the DFT method, and the results were compared with X-ray diffraction data . The structures of two chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone were also determined, showing crystallization in monoclinic and triclinic crystal systems .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize the compounds. For instance, the synthesis of benzothiophene derivatives was achieved through heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which were converted into (E)-2-(1-alkenyl)benzothiophenes using Pd-catalyzed or radical-promoted heterocyclodehydration .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were characterized using spectroscopic and thermal analysis methods. The compound 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by FT-IR, NMR, UV–Vis spectroscopies, and TG/DTA thermal analysis . The electronic transitions and spectral features of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime were performed by TD-DFT calculations .
Scientific Research Applications
Psychoactive Substance Research
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is related to psychoactive substances and its implications in serotonin syndrome onset have been studied. Serotonin syndrome can develop from over-activation of the serotoninergic system by several mechanisms. Research shows that certain psychoactive substances, including some chemically related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, are implicated in serotonin syndrome occurrence. Clinicians need to be aware of the potential risks and severe consequences of recreational use of such substances, which can sometimes be undetectable in routine drug screenings (Schifano et al., 2021).
Pharmacological Applications in the Central Nervous System
The compound has also been studied for its pharmacological applications, particularly in the context of the central nervous system. Phytol, a substance chemically similar to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, shows promise in pharmaceutical applications for treating nervous system diseases in humans and rodents. The study emphasizes the need to further explore molecules like phytol for their high pharmacological potential and the possible transfer of technologies to foster economic and industrial growth (Costa et al., 2014).
Potential in Anticancer Drug Development
Interestingly, there's a significant focus on the potential of compounds structurally related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in the development of anticancer drugs. Some studies have pointed out the anticancer effects of the Astrodaucus genus, which contains biologically active phytochemicals with a benzodioxole structure similar to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. Considering the structure and biological tests, it's suggested that more research should be conducted on this genus for potential anticancer applications (Hesari et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278304 | |
Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
CAS RN |
6329-73-3 | |
Record name | 6329-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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